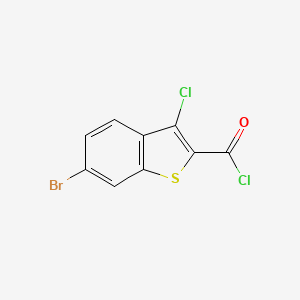

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZXWYBELLMGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392668 |

Source

|

| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75212-27-0 |

Source

|

| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the novel heterocyclic compound, 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its immediate precursor, 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid, and established principles of organic chemistry. Detailed experimental protocols for its synthesis and characterization are proposed. Furthermore, this document explores the potential of this compound as a versatile intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery, supported by visualizations of its synthetic utility and a hypothetical biological signaling pathway.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid | This compound (Estimated) |

| Molecular Formula | C₉H₄BrClO₂S | C₉H₃BrCl₂OS |

| Molecular Weight | 291.55 g/mol | 310.00 g/mol [1] |

| Appearance | White to off-white solid (assumed) | Colorless to light-yellow solid or liquid, likely fuming in moist air.[2][3] |

| Melting Point | Data not available | Expected to be lower than the carboxylic acid precursor. |

| Boiling Point | 446.7 ± 40.0 °C at 760 mmHg | Expected to be lower than the carboxylic acid precursor due to the absence of hydrogen bonding.[2][3] |

| Solubility | Insoluble in water, soluble in organic solvents. | Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF).[2] |

| Reactivity | Moderately acidic. | Highly reactive electrophile, susceptible to nucleophilic acyl substitution.[4][5] |

Synthesis and Experimental Protocols

The most direct and widely used method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂).[6][7][8][9] This method is efficient and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Synthesis of this compound

Experimental Protocol:

-

Materials:

-

6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (as solvent)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid (1 equivalent).

-

Add an excess of thionyl chloride (2-5 equivalents), either neat or dissolved in an anhydrous solvent like toluene or dichloromethane.

-

If desired, add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by distillation under high vacuum or by recrystallization from a non-polar solvent.

-

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway from carboxylic acid to acyl chloride.

Characterization

The successful synthesis of the target compound can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride at a higher frequency (around 1770-1800 cm⁻¹) compared to the carboxylic acid precursor (around 1700 cm⁻¹). The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should be absent.[1][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 310.00 g/mol .

Reactivity and Applications in Drug Development

Acyl chlorides are highly reactive intermediates in organic synthesis due to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.[4][5] This reactivity makes this compound a valuable building block for the synthesis of a diverse range of derivatives.

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromine and chlorine atoms on the benzothiophene ring can further modulate the pharmacological profile of the resulting molecules.

Diagram 2: Reactivity of this compound

Caption: Reactions with various nucleophiles.

The resulting ester and amide derivatives can be further elaborated to generate libraries of compounds for high-throughput screening in drug discovery programs.

Hypothetical Biological Signaling Pathway

Given the prevalence of benzothiophene derivatives as kinase inhibitors in cancer therapy, it is plausible that novel compounds synthesized from this compound could target specific signaling pathways implicated in cell proliferation and survival.

Diagram 3: Hypothetical Kinase Inhibition Pathway

Caption: Potential mechanism of action for a derived drug.

In this hypothetical pathway, a drug candidate derived from the title compound could act as a competitive inhibitor of a tyrosine kinase, thereby blocking the downstream signaling cascade that leads to uncontrolled cell growth.

Conclusion

While direct experimental data on this compound is scarce, its physicochemical properties, synthesis, and reactivity can be reliably inferred. Its status as a highly reactive acyl chloride, combined with the proven biological significance of the benzothiophene scaffold, positions it as a valuable and versatile intermediate for the synthesis of novel compounds with therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals interested in exploring the chemistry and biological applications of this promising heterocyclic compound. Further experimental validation of the properties and protocols outlined herein is encouraged.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, a specialty chemical with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data on this specific compound, this guide also includes information on its immediate precursor and the broader class of benzothiophene derivatives to provide a thorough context for its potential utility.

Chemical Identification and Properties

The immediate precursor for the synthesis of the target carbonyl chloride is 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid. The properties of this precursor are well-documented and are summarized in the table below.

Table 1: Physicochemical Properties of 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid

| Property | Value | Reference |

| CAS Number | 438613-29-7 | [2][3][4] |

| Molecular Formula | C₉H₄BrClO₂S | [2] |

| Molecular Weight | 291.55 g/mol | [2] |

| Boiling Point | 446.7 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 223.9 ± 27.3 °C | [2] |

Synthesis of this compound

The synthesis of this compound typically proceeds via the conversion of the corresponding carboxylic acid. This is a standard transformation in organic chemistry, often employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The following is a generalized experimental protocol for the synthesis of a carbonyl chloride from a carboxylic acid using thionyl chloride. This protocol should be adapted and optimized based on the specific reactivity of the substrate and laboratory safety protocols.

Materials:

-

6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or neat thionyl chloride)

-

Dry glassware and reaction setup under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid.

-

Under an inert atmosphere, add an excess of thionyl chloride. The reaction can be run neat or with a dry, inert solvent.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).

-

Upon completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure. Care should be taken as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are corrosive gases[5].

-

The resulting crude this compound can be purified by distillation or crystallization, or used directly in the next synthetic step.

dot

Caption: A simplified workflow for the synthesis of the target carbonyl chloride.

Applications in Drug Development

Benzothiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities[6][7]. The benzothiophene core is a key structural motif in several approved drugs. The versatility of this scaffold allows for the development of compounds with diverse therapeutic applications.

Table 2: Reported Biological Activities of Benzothiophene Derivatives

| Therapeutic Area | Examples of Activity | References |

| Anticancer | Inhibition of tubulin polymerization, kinase inhibition, induction of apoptosis. | [6][8] |

| Anti-inflammatory | Efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). | [6][8] |

| Antimicrobial | Broad-spectrum antibacterial and antifungal activities, including against multidrug-resistant strains like MRSA. | [6][9] |

| Neuroprotective | Selective estrogen receptor modulators (SERMs) with neuroprotective effects. | [6] |

| Antitubercular | Activity against Mycobacterium tuberculosis. | [7][8] |

| Antidiabetic | Potential as agents for managing diabetes. | [8][10] |

The subject compound, this compound, serves as a reactive intermediate for the synthesis of a variety of derivatives. The carbonyl chloride group is highly susceptible to nucleophilic attack, allowing for the facile introduction of different functional groups to create libraries of novel compounds for high-throughput screening[6].

As many benzothiophene derivatives have shown promise as anticancer agents by acting as kinase inhibitors, the following diagram illustrates a generalized signaling pathway that can be targeted by such compounds.

dot

Caption: A diagram showing the inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a valuable research chemical and a versatile building block for the synthesis of novel benzothiophene derivatives. While specific data for this compound is limited, its synthetic route is straightforward from its corresponding carboxylic acid. The broad and potent biological activities of the benzothiophene scaffold make this and related compounds of significant interest to researchers in the field of drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound may lead to the identification of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 6-Bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid, 95.0%, 1g [scisupplies.eu]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

Spectroscopic and Synthetic Profile of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene and its halogenated derivatives are cornerstone scaffolds in medicinal chemistry and materials science. The introduction of bromo and chloro substituents, along with a reactive carbonyl chloride group, as in 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, offers a versatile intermediate for the synthesis of novel compounds with potential biological activities. This guide presents a predictive spectroscopic profile and a plausible synthetic and analytical framework for this compound, providing a valuable resource for researchers in the field.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.1 - 8.3 | d | ~ 1.5 - 2.0 | H-7 |

| ~ 7.8 - 8.0 | d | ~ 8.5 - 9.0 | H-4 |

| ~ 7.6 - 7.8 | dd | ~ 8.5 - 9.0, ~ 1.5 - 2.0 | H-5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C=O (carbonyl chloride) |

| ~ 135 - 140 | C-7a |

| ~ 130 - 135 | C-3a |

| ~ 125 - 130 | C-2 |

| ~ 120 - 125 | C-3 |

| ~ 120 - 125 | C-6 |

| ~ 115 - 120 | C-4 |

| ~ 110 - 115 | C-5 |

| ~ 110 - 115 | C-7 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 1750 - 1790 (strong) | C=O stretch (acid chloride) |

| ~ 1550 - 1600 | C=C stretch (aromatic) |

| ~ 800 - 900 | C-H bend (out-of-plane aromatic) |

| ~ 700 - 800 | C-Cl stretch |

| ~ 550 - 650 | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~ 308, 310, 312 | [M]⁺ isotopic cluster for C₉H₃BrCl₂OS |

| Fragments | Loss of -COCl, -Cl, -Br |

Hypothetical Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, adapted from methodologies for structurally similar compounds.

Synthesis

A plausible synthetic route involves the conversion of the corresponding carboxylic acid to the acid chloride.

Materials:

-

6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or purified by distillation under high vacuum or recrystallization if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature using a standard NMR spectrometer.

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetonitrile).

-

Inject the sample into a GC-MS or LC-MS system.

-

Acquire the mass spectrum in electron ionization (EI) or electrospray ionization (ESI) mode.

-

Analyze the resulting molecular ion peak, isotopic distribution pattern, and fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and structural confirmation of this compound.

Navigating the Spectral Landscape: A Technical Guide to the ¹H NMR Spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, a complex heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this guide offers a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound is anticipated to exhibit a complex aromatic region, characteristic of a di-substituted benzothiophene ring. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and carbonyl chloride substituents.

The predicted data is summarized in the table below. These values are estimated based on the analysis of similar substituted benzothiophene derivatives and are reported for a standard solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~ 7.9 - 8.1 | Doublet (d) | J(H4-H5) ≈ 8.5 - 9.0 |

| H-5 | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | J(H4-H5) ≈ 8.5 - 9.0, J(H5-H7) ≈ 1.5 - 2.0 |

| H-7 | ~ 8.0 - 8.2 | Doublet (d) | J(H5-H7) ≈ 1.5 - 2.0 |

Note: The absence of a proton at the 2, 3, and 6 positions means no signals will be observed from these locations.

Interpreting the Spectrum: Key Features

The ¹H NMR spectrum of a substituted benzothiophene can be complex due to several factors:

-

Second-Order Effects: When the difference in chemical shifts between two coupling protons is not significantly larger than their coupling constant, second-order effects can distort the expected splitting patterns.[3]

-

Overlapping Signals: The chemical shifts of the aromatic protons can be very close, leading to overlapping multiplets that are difficult to resolve.[3]

-

Long-Range Couplings: Couplings over four or five bonds (⁴J or ⁵J) can introduce additional complexity to the splitting patterns.[3]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound, adapted from standard procedures for similar halogenated benzothiophenes.[1][2]

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Acquisition Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of complex multiplets.

-

Pulse Sequence: A standard single-pulse sequence should be used.

-

Spectral Width: Set the spectral width to approximately -2 to 12 ppm.

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is advisable.

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

Phase and baseline corrections should be applied to the resulting spectrum.

-

The chemical shifts should be referenced to the TMS signal at 0 ppm.

-

Integration of the signals should be performed to determine the relative number of protons.

Structural Relationships and Predicted Proton Environments

The chemical structure of this compound dictates the electronic environment of each proton on the benzene ring, leading to distinct chemical shifts and coupling patterns. The following diagram illustrates the logical relationships between the substituents and the aromatic protons.

This guide provides a foundational framework for the analysis of the ¹H NMR spectrum of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the complex spectral features of this molecule. Advanced NMR techniques, such as 2D-COSY and HMBC, may be necessary for unambiguous assignment of all proton and carbon signals.[3]

References

An In-depth Technical Guide to the Predicted ¹³C NMR Analysis of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a predictive analysis based on established spectroscopic principles and data from structurally related compounds. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry by offering a comprehensive spectroscopic profile and a practical framework for its synthesis and analysis.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the analysis of spectral data for substituted benzothiophenes, acyl chlorides, and general principles of substituent effects on carbon chemical shifts.[1][2][3][4] The numbering of the carbon atoms in the benzothiophene ring system is used for assignment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~ 160 - 165 | The carbonyl carbon of an acyl chloride is typically found in this region.[1] The electronegativity of the adjacent chlorine atom causes a downfield shift compared to other carbonyl derivatives. |

| C2 | ~ 135 - 140 | This carbon is part of the thiophene ring and is bonded to the electron-withdrawing carbonyl chloride group. |

| C3 | ~ 128 - 133 | The presence of the chlorine atom at this position will cause a downfield shift. |

| C3a | ~ 138 - 142 | A quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the overall aromatic system. |

| C4 | ~ 125 - 130 | Aromatic CH carbon. |

| C5 | ~ 123 - 128 | Aromatic CH carbon. |

| C6 | ~ 118 - 123 | The carbon bearing the bromine atom. The heavy atom effect of bromine typically causes a shielding effect (upfield shift) compared to an unsubstituted carbon. |

| C7 | ~ 126 - 131 | Aromatic CH carbon. |

| C7a | ~ 136 - 140 | A quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom. |

Experimental Protocols

The following is a generalized experimental protocol for acquiring a ¹³C NMR spectrum, which can be adapted for the analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of the purified this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5] Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the compound's solubility.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.[4]

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment should be performed.[6] This involves broadband decoupling of protons to produce a spectrum with single lines for each unique carbon atom.[6]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.[7]

-

Relaxation Delay (d1): A delay of 1-2 seconds is a typical starting point.[8] For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[6]

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[9]

-

Spectral Width (sw): A spectral width of approximately 250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.[9]

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shifts of the individual peaks are identified and recorded.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the prediction and analysis of the ¹³C NMR spectrum of this compound.

Caption: Logical workflow for the analysis of the target compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route is outlined below.

Caption: A potential synthetic route for the target compound.

A common method for the synthesis of the benzothiophene core involves the reaction of a substituted cinnamic acid with thionyl chloride in the presence of pyridine.[10] Subsequent bromination at the 6-position can be achieved using a suitable brominating agent. Finally, the conversion of the carboxylic acid to the acyl chloride can be accomplished using thionyl chloride or oxalyl chloride.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Cshifts [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. sc.edu [sc.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. epfl.ch [epfl.ch]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. Due to the absence of publicly available experimental data for this specific compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and the known behavior of its constituent chemical moieties, including the benzothiophene core, acyl chloride group, and halogen substituents.[1][2][3] This guide is intended to serve as a valuable resource for the identification and structural elucidation of this and related compounds in various research and development settings.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron impact (EI) ionization is expected to proceed through several key pathways, primarily initiated by the loss of electrons from lone pairs on the sulfur or halogen atoms, or from the carbonyl group. The resulting molecular ion and subsequent fragment ions will exhibit characteristic isotopic patterns due to the presence of chlorine and bromine.[4][5]

Table 1: Predicted Major Fragment Ions and Their Relative Abundances

| m/z (relative to most abundant isotope) | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Fragmentation Pathway |

| 310 | [M]⁺˙ | C₉H₃BrCl₂OS⁺˙ | Low | Molecular Ion |

| 275 | [M-Cl]⁺ | C₉H₃BrClOS⁺ | High | Loss of chlorine radical from the acyl chloride group |

| 247 | [M-Cl-CO]⁺ | C₈H₃BrClS⁺ | Medium | Subsequent loss of carbon monoxide from the acylium ion |

| 198 | [M-Cl-CO-Br]⁺ | C₈H₃ClS⁺ | Medium | Loss of bromine radical from the benzothiophene ring |

| 163 | [M-Cl-CO-Br-Cl]⁺ | C₈H₃S⁺ | Low | Loss of chlorine radical from the benzothiophene ring |

| 231 | [M-Br]⁺ | C₉H₃Cl₂OS⁺ | Low | Loss of bromine radical from the benzothiophene ring |

| 196 | [M-Br-Cl]⁺ | C₉H₃ClOS⁺ | Low | Subsequent loss of a chlorine radical |

Note: The m/z values are based on the most abundant isotopes (³⁵Cl and ⁷⁹Br). The actual spectrum will show isotopic clusters for ions containing chlorine and/or bromine.

Proposed Fragmentation Pathways

The primary fragmentation of acyl chlorides involves the loss of the chlorine atom to form a stable acylium ion.[2][6] For this compound, the initial fragmentation is predicted to be the loss of the chlorine radical from the carbonyl chloride group, yielding a highly stable acylium ion. This acylium ion is expected to be a prominent peak in the mass spectrum.

Further fragmentation of the acylium ion likely proceeds through the loss of a neutral carbon monoxide molecule.[2] The fragmentation of the benzothiophene ring system is influenced by its aromaticity, with subsequent fragmentation involving the loss of the halogen substituents.[1][7]

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron impact (EI) source is provided below.

1. Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 1 mL of a dry, inert solvent such as dichloromethane or hexane.

-

Ensure anhydrous conditions are maintained to prevent hydrolysis of the acyl chloride.[2]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI).[8]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-550.

-

Scan Speed: 2 scans/second.

4. Data Analysis:

-

The acquired data should be processed using the instrument's software.

-

Identify the molecular ion peak and its characteristic isotopic pattern.

-

Elucidate the fragmentation pathways by analyzing the masses and relative abundances of the fragment ions.

References

- 1. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

Navigating the Spectral Landscape of a Complex Heterocycle: An In-depth Technical Guide to the FT-IR Spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

For Immediate Release

This technical guide offers a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, a complex heterocyclic compound with potential applications in pharmaceutical and materials science research. This document provides a detailed breakdown of the expected spectral features, a protocol for its synthesis and spectral analysis, and a logical workflow to guide researchers.

Predicted FT-IR Spectral Data

Due to the limited availability of public experimental spectra for this compound, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. The primary absorption bands are anticipated in the regions associated with the carbonyl group of the acyl chloride, the benzothiophene ring system, and the carbon-halogen bonds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1780 - 1815 | Strong |

| Benzothiophene | Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Benzothiophene | C-S Stretch | 680 - 780 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak |

| Aromatic C-H | Out-of-plane Bending | 800 - 900 | Medium to Strong |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Carbon-Bromine | C-Br Stretch | 500 - 600 | Medium to Strong |

The most prominent feature in the FT-IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the acyl chloride functional group, typically appearing at a high frequency around 1800 cm⁻¹.[1][2][3] The exact position can be influenced by the electronic effects of the benzothiophene ring and the halogen substituents. The aromatic C=C stretching vibrations of the benzothiophene ring system will likely appear in the 1450-1600 cm⁻¹ region.[4] Characteristic C-S stretching of the thiophene ring is also anticipated.[5] Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the benzene ring, are predicted to occur between 800 and 900 cm⁻¹. Finally, the carbon-halogen bonds will give rise to absorption bands in the lower frequency region of the spectrum, with C-Cl stretching appearing at higher wavenumbers than C-Br stretching.[6]

Experimental Protocol

The following provides a detailed methodology for the synthesis of the parent carboxylic acid and its subsequent conversion to the target acyl chloride, followed by FT-IR analysis.

Synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid:

A synthetic route analogous to the preparation of similar benzothiophene carboxylic acids can be employed.[7][8] A potential starting material could be a suitably substituted cinnamic acid.

Conversion to this compound:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Gently reflux the reaction mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The crude this compound can then be purified, for example, by distillation under high vacuum or by recrystallization from a suitable inert solvent.

FT-IR Spectroscopic Analysis:

-

Sample Preparation: A small amount of the purified this compound is prepared for analysis. Given its reactive nature, this is typically done as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates in a demountable cell, or as a solution in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) in a liquid cell. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Data Acquisition: The FT-IR spectrum is recorded over the standard mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the pure solvent) is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is then analyzed to identify the characteristic absorption bands and compare them with the predicted values.

Workflow and Pathway Visualization

The logical flow from starting materials to the final analytical data can be visualized as follows:

Caption: Workflow for the synthesis and FT-IR analysis of the target compound.

References

- 1. reddit.com [reddit.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride (CAS Number: 75212-27-0). Due to the reactive nature of acyl chlorides, proper handling and storage are critical to ensure the compound's integrity and for the safety of laboratory personnel. This document summarizes key safety information, recommended storage protocols, and general methodologies for stability assessment.

Chemical Identity and Hazards

This compound is a complex heterocyclic compound with a molecular formula of C₉H₃BrCl₂OS and a molecular weight of approximately 310.00 g/mol .[1][2] Its structure incorporates a benzothiophene core, which is a common motif in many biologically active molecules.[3] The presence of a reactive carbonyl chloride group dictates its stability and handling requirements.

Table 1: Hazard Identification

| Hazard Classification | Description | Source |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1] |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [1] |

| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | [1] |

| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | [1] |

| Reactivity with Water | Reacts violently with water, liberating toxic gas. | [4] |

Stability and Storage Conditions

The stability of this compound is primarily influenced by its reactivity with moisture and other nucleophiles. The carbonyl chloride group is highly susceptible to hydrolysis.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Source |

| Temperature | Store in a cool place. | To minimize decomposition and reaction rates. | [4][5] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis from atmospheric moisture. | [4] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines. | The compound can react vigorously with these substances. | [4] |

| Light Exposure | Protect from direct sunlight. | To prevent potential light-induced degradation. | [6] |

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not publicly available, a general approach to assessing the stability of reactive compounds can be adapted.

General Protocol for Assessing Chemical Stability:

-

Reference Standard: A well-characterized, high-purity lot of the compound should be established as a reference standard and stored under optimal conditions (e.g., at -20°C in a desiccated environment).

-

Stress Conditions: Subject samples of the compound to various stress conditions, including:

-

Hydrolytic Stability: Exposure to aqueous solutions at different pH values (e.g., pH 2, 7, and 9).

-

Thermal Stability: Storage at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Exposure to a calibrated light source (e.g., xenon lamp).

-

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the intact compound from its potential degradation products.

-

Sample Analysis: At specified time points, analyze the stressed samples against the reference standard.

-

Data Evaluation: Quantify the remaining amount of the parent compound and identify and quantify any major degradation products. The rate of degradation can then be calculated to determine the shelf-life under different conditions.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the safe handling and storage of this compound based on the available safety data.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of benzothiophene, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] The document details the regioselectivity, reaction mechanisms, and the influence of substituents on these reactions. It includes structured data on reaction outcomes, detailed experimental protocols for key transformations, and visualizations of reaction pathways to facilitate a deeper understanding of the chemistry of benzothiophenes.

Core Concepts: Reactivity and Regioselectivity

Benzothiophene is an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring.[1] It is a 10π-electron system, exhibiting aromatic character with a resonance energy of approximately 58 kcal/mol.[2] The inherent aromaticity of the benzothiophene ring system dictates its reactivity towards electrophiles.

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of benzothiophenes. The regioselectivity of these reactions is a critical aspect, primarily governed by the relative stability of the Wheland intermediates formed upon electrophilic attack. Theoretical calculations and experimental evidence consistently show that electrophilic substitution on unsubstituted benzothiophene preferentially occurs at the C3 position of the thiophene ring. This preference is attributed to the greater ability of the sulfur atom to stabilize the positive charge in the intermediate when the attack occurs at C3 compared to C2.

However, the presence of substituents on the benzothiophene ring can significantly alter this regioselectivity. Electron-withdrawing groups at the 3-position tend to deactivate the thiophene ring towards electrophilic attack, leading to substitution on the benzene ring at positions 4, 5, 6, and 7. Conversely, electron-donating groups can enhance the reactivity of the thiophene ring and may influence the position of substitution.

Key Electrophilic Substitution Reactions

Nitration

Nitration of benzothiophene introduces a nitro group, a versatile functional group that can be further transformed into other functionalities. The regioselectivity of nitration is highly dependent on the reaction conditions and the presence of substituents.

Quantitative Data on Nitration of Substituted Benzothiophenes:

| Substrate | Nitrating Agent & Conditions | Major Products | Yield (%) | Reference |

| 2,3-Dibromobenzothiophene | HNO₃/H₂SO₄ | 2,3-Dibromo-6-nitro- and 2,3-Dibromo-4-nitrobenzothiophene | 32% and 36% respectively | [3] |

| 2-Bromo-3-methylbenzothiophene | Various | 4-Nitro- and 6-Nitro-derivatives, and 3-Methyl-3-nitrobenzo[b]thiophen-2(3H)-one | 14-18%, 21-27.5%, and 35-47% respectively |

Experimental Protocol: Nitration of 2,3-Dibromobenzothiophene [3]

-

Dissolution: Dissolve 2,3-dibromobenzothiophene in concentrated sulfuric acid.

-

Nitration: Cool the solution and add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.

-

Reaction: Stir the mixture at room temperature for a specified period.

-

Work-up: Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Purification: Wash the precipitate with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitro-derivatives.

Halogenation

Halogenation, particularly bromination, is a common method for functionalizing benzothiophenes. The reaction typically proceeds readily, often with high regioselectivity.

Quantitative Data on Bromination of Substituted Benzothiophenes:

| Substrate | Brominating Agent & Conditions | Major Product | Yield (%) | Reference |

| 2,3-Dibromobenzothiophene | Bromine in chloroform or acetic acid | 2,3,6-Tribromobenzothiophene | Not specified | [3] |

| 2-Methylbenzothiophene | N-Bromosuccinimide (NBS) in acetonitrile | 3-Bromo-2-methylbenzothiophene | 99% |

Experimental Protocol: Bromination of 2-Methylbenzothiophene with NBS

-

Setup: Dissolve 2-methylbenzothiophene (1 equivalent) in acetonitrile in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Addition of NBS: Add N-Bromosuccinimide (1.03 equivalents) to the solution.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Quenching and Extraction: Quench the reaction with water and extract the product with dichloromethane.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (hexane) to yield 3-bromo-2-methylbenzothiophene.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the benzothiophene nucleus, providing key intermediates for the synthesis of various derivatives. The reaction is typically catalyzed by Lewis acids like aluminum chloride.[4]

Quantitative Data on Acylation of Benzothiophene:

| Acylating Agent | Catalyst & Conditions | Major Product(s) | Total Yield (%) | Reference |

| Aliphatic and Aromatic Carboxylic Acids / Trifluoroacetic Anhydride | Phosphoric acid, solvent-free | 2- and 3-Acyl benzothiophenes | Good overall yields | [5] |

| Acetic Anhydride | Hβ zeolite, 60°C | 2-Acetylthiophene | 98.6% | [6] |

Experimental Protocol: General Friedel-Crafts Acylation [4]

-

Reagent Preparation: In a suitable inert solvent (e.g., dichloromethane), prepare a solution of the acylating agent (e.g., an acyl chloride or anhydride).

-

Catalyst Addition: Cool the solution and add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

-

Substrate Addition: Add a solution of benzothiophene in the same solvent dropwise to the cooled mixture.

-

Reaction: Stir the reaction mixture at a specified temperature (ranging from -30°C to 100°C) for a set period.[4]

-

Work-up: Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt, and concentrate it. Purify the crude product by column chromatography or recrystallization.

Sulfonation

Sulfonation of benzothiophene introduces a sulfonic acid group, which can be a useful handle for further synthetic manipulations or for modifying the solubility of the molecule. Chlorosulfonic acid is a common reagent for this transformation.[7]

Experimental Protocol: Chlorosulfonation of Benzothiophene [7]

-

Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, place the benzothiophene dissolved in an inert solvent like chloroform.

-

Sulfonation: Cool the solution to 0°C and add chlorosulfonic acid dropwise while maintaining the temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated product by filtration, wash it with cold water, and dry it to obtain the benzothiophenesulfonyl chloride. The primary product is typically the 3-sulfonyl chloride.[8][9]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds, including benzothiophene. The Vilsmeier reagent, typically formed from phosphoryl chloride and dimethylformamide (DMF), acts as the electrophile.[10][11]

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methoxybenzothiophene [12]

-

Vilsmeier Reagent Formation: In a cooled flask, add phosphoryl chloride to DMF with stirring.

-

Substrate Addition: Add a solution of 3-methoxybenzothiophene to the prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture at a moderate temperature (e.g., 50-60°C) for a few hours.

-

Hydrolysis: Cool the reaction mixture and hydrolyze it by adding a solution of sodium acetate or sodium hydroxide.

-

Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting aldehyde by chromatography or recrystallization. At moderate temperatures, 2-formyl-3-methoxybenzothiophene is the main product.

Reaction Mechanisms and Pathways

The general mechanism for electrophilic substitution on benzothiophene follows the classical aromatic substitution pathway involving the formation of a resonance-stabilized carbocation intermediate (Wheland intermediate or σ-complex).

Caption: General mechanism of electrophilic substitution on benzothiophene.

The regioselectivity is determined by the stability of the Wheland intermediate. Attack at C3 results in a more stable intermediate where the positive charge can be delocalized onto the sulfur atom without disrupting the benzene ring's aromaticity.

Caption: Regioselectivity of electrophilic attack on benzothiophene.

Experimental Workflow Example: Nitration

The following diagram illustrates a typical experimental workflow for the nitration of a substituted benzothiophene.

Caption: Experimental workflow for the nitration of benzothiophene.

Conclusion

The electrophilic substitution reactions of benzothiophenes are a cornerstone of their chemistry, providing diverse pathways for the synthesis of functionalized derivatives with significant potential in drug discovery and materials science. A thorough understanding of the principles of regioselectivity, the effects of substituents, and the nuances of experimental conditions is paramount for the successful design and execution of synthetic strategies involving this important heterocyclic system. This guide provides a foundational resource for researchers to navigate the rich and varied electrophilic chemistry of benzothiophenes.

References

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]

- 5. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Benzothiophene-3-sulfonyl chloride | C8H5ClO2S2 | CID 2776340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a proposed synthetic pathway for 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the formation of the benzo[b]thiophene core, followed by chlorination and subsequent hydrolysis. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Overall Synthetic Scheme

The proposed is a three-step sequence starting from 4-bromo-2-fluorobenzaldehyde. The overall transformation is depicted below:

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate

This procedure is adapted from a general method for the synthesis of ethyl 6-halogenobenzo[b]thiophene-2-carboxylates.[1]

-

Reaction: 4-bromo-2-fluorobenzaldehyde is reacted with ethyl thioglycolate in the presence of triethylamine to yield ethyl 6-bromobenzo[b]thiophene-2-carboxylate.

-

Procedure:

-

To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO), add ethyl thioglycolate (1.1 eq.) and triethylamine (3.0 eq.).

-

Stir the reaction mixture at 80 °C for 2 hours, then continue stirring at room temperature overnight.

-

Pour the reaction mixture into ice-water and stir vigorously.

-

Collect the resulting solid by filtration, wash with water, and dry under vacuum to afford the crude product.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Synthesis of Ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate

This proposed procedure utilizes N-chlorosuccinimide (NCS) for the electrophilic chlorination at the C3 position of the benzo[b]thiophene ring. While direct literature for this specific substrate is sparse, this method is standard for such transformations. An alternative method using sodium hypochlorite has been reported to be inhibited by the presence of a carbonyl group at the C2-position.[2][3]

-

Reaction: Ethyl 6-bromobenzo[b]thiophene-2-carboxylate is chlorinated at the 3-position using N-chlorosuccinimide.

-

Procedure:

-

Dissolve ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid.

-

Add N-chlorosuccinimide (1.1 eq.) to the solution.

-

Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, following a general and high-yielding procedure.[1]

-

Reaction: Ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate is hydrolyzed to the target carboxylic acid using a strong base.

-

Procedure:

-

To a solution of ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol, add a 3N aqueous solution of sodium hydroxide (2.0 eq.).

-

Stir the mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water and acidify to a pH of approximately 2-3 with 1N hydrochloric acid, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathway. Yields for steps 1 and 3 are based on analogous reactions reported in the literature, while the yield for step 2 is an estimation.

| Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate | |

| Starting Material | 4-bromo-2-fluorobenzaldehyde |

| Key Reagents | Ethyl thioglycolate, Triethylamine, DMSO |

| Reaction Time | ~18-24 hours |

| Reaction Temperature | 80 °C, then room temperature |

| Reported Yield (for chloro-analogue) | 96%[1] |

| Purification Method | Filtration and Recrystallization |

| Step 2: Synthesis of Ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate | |

| Starting Material | Ethyl 6-bromobenzo[b]thiophene-2-carboxylate |

| Key Reagents | N-Chlorosuccinimide (NCS), Acetonitrile |

| Reaction Time | Varies (monitor by TLC) |

| Reaction Temperature | Room temperature to 60 °C |

| Estimated Yield | 60-80% |

| Purification Method | Column Chromatography |

| Step 3: Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid | |

| Starting Material | Ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate |

| Key Reagents | Sodium Hydroxide, Ethanol, Water |

| Reaction Time | Overnight |

| Reaction Temperature | Room Temperature |

| Reported Yield (for chloro-analogue) | 87%[1] |

| Purification Method | Precipitation and Filtration |

Mandatory Visualizations

Experimental Workflow for Step 1

References

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amide Synthesis using 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of a diverse range of N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides. The protocols are based on the robust and widely applicable Schotten-Baumann reaction, a reliable method for the acylation of primary and secondary amines with acyl chlorides. The resulting amide derivatives of the 6-bromo-3-chloro-1-benzothiophene scaffold are of significant interest in medicinal chemistry due to the known broad-spectrum biological activities of benzothiophene derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

The described methodologies are intended to serve as a foundational guide for the synthesis and exploration of novel benzothiophene-2-carboxamides for drug discovery and development programs.

General Reaction Scheme

The synthesis of N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides is achieved by the reaction of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride with a suitable primary or secondary amine in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-6-bromo-3-chloro-1-benzothiophene-2-carboxamides

This protocol outlines the synthesis of amides from the reaction of this compound with various aniline derivatives.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM (0.2 M).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: To the cooled, stirring solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-6-bromo-3-chloro-1-benzothiophene-2-carboxamide.

Protocol 2: Synthesis of N-Alkyl-6-bromo-3-chloro-1-benzothiophene-2-carboxamides

This protocol is suitable for the reaction with aliphatic primary and secondary amines.

Materials:

-

This compound

-

Aliphatic amine (e.g., benzylamine, piperidine, morpholine)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dioxane

-

Water

-

Saturated copper (II) sulfate solution (optional, for removal of some amines)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, isopropanol) or chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aliphatic amine (1.1 equivalents) in anhydrous DCM or dioxane (0.2 M).

-

Base and Acyl Chloride Addition: Add pyridine (1.5 equivalents) to the solution. With vigorous stirring, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with water. If the starting amine is difficult to remove, wash with a saturated copper (II) sulfate solution. Follow with a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude N-alkyl-6-bromo-3-chloro-1-benzothiophene-2-carboxamide can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Data Presentation

The following table summarizes representative, hypothetical data for the synthesis of various amides derived from this compound using the protocols described above.

| Amine | Product | Protocol | Reaction Time (h) | Yield (%) | Purification Method |

| Aniline | N-phenyl-6-bromo-3-chloro-1-benzothiophene-2-carboxamide | 1 | 6 | 85 | Chromatography |

| 4-Fluoroaniline | N-(4-fluorophenyl)-6-bromo-3-chloro-1-benzothiophene-2-carboxamide | 1 | 5 | 88 | Chromatography |

| Benzylamine | N-benzyl-6-bromo-3-chloro-1-benzothiophene-2-carboxamide | 2 | 3 | 92 | Recrystallization |

| Piperidine | (6-bromo-3-chloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone | 2 | 2 | 95 | Chromatography |

| Morpholine | (6-bromo-3-chloro-1-benzothiophen-2-yl)(morpholino)methanone | 2 | 2.5 | 93 | Recrystallization |

Mandatory Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides is depicted below.

Caption: General experimental workflow for amide synthesis.

Hypothetical Signaling Pathway Involvement

Benzothiophene-2-carboxamides have been investigated as inhibitors of SUMO-specific proteases (SENPs), which are implicated in cancer progression.[4][5] The following diagram illustrates a hypothetical mechanism of action for a synthesized benzothiophene-2-carboxamide targeting the SENP1 signaling pathway.

Caption: Hypothetical inhibition of the SENP1 pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Esterification Reactions with 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel ester derivatives from 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. This document outlines a detailed experimental protocol for a general esterification reaction, presents representative data in a structured format, and discusses the potential applications of these compounds in medicinal chemistry and drug discovery.

Introduction

This compound is a highly reactive acyl chloride derivative of the benzothiophene scaffold. Benzothiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] The esterification of this compound with various alcohols provides a straightforward method to generate a library of novel ester derivatives. These new chemical entities can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.[5] The high reactivity of the acyl chloride functional group allows for facile reaction with primary and secondary alcohols under mild conditions to form the corresponding esters.[6][7][8][9]

Applications

Ester derivatives of benzothiophenes are valuable compounds for drug discovery and development. The ester functional group can modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and membrane permeability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. Potential therapeutic applications for esters derived from this compound include:

-

Anticancer Agents: Benzothiophene derivatives have been investigated for their potential as anticancer agents.[1][2][5]

-

Anti-inflammatory Agents: The benzothiophene scaffold is present in some compounds with anti-inflammatory activity.[1][2]

-

Antimicrobial and Antifungal Agents: Various benzothiophene derivatives have demonstrated activity against a range of microbial and fungal pathogens.[1][4][10]

-

Selective Estrogen Receptor Modulators (SERMs): Certain benzothiophene structures have been shown to modulate estrogen receptors, indicating potential applications in hormone-related therapies.[11]

The synthesized esters can serve as key intermediates for further chemical modifications to explore structure-activity relationships (SAR) and optimize therapeutic efficacy.[5]

Quantitative Data Summary

The following table summarizes representative, hypothetical quantitative data for the synthesis of various esters from this compound. These values are intended to be illustrative of typical reaction outcomes.

| Entry | Alcohol (R-OH) | Molar Ratio (Acyl Chloride:Alcohol:Base) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Methanol | 1 : 1.2 : 1.5 | 3 | 25 | 92 |

| 2 | Ethanol | 1 : 1.2 : 1.5 | 3 | 25 | 95 |

| 3 | Isopropanol | 1 : 1.2 : 1.5 | 4 | 25 | 88 |

| 4 | Benzyl Alcohol | 1 : 1.2 : 1.5 | 4 | 25 | 90 |

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound

This protocol describes a general method for the synthesis of esters from this compound and a representative alcohol.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[12]

-

Anhydrous triethylamine (TEA) or pyridine[13]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the acyl chloride in anhydrous dichloromethane (DCM).

-

Addition of Alcohol and Base: In a separate flask, dissolve the desired anhydrous alcohol (1.2 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.

-

Reaction: Cool the acyl chloride solution to 0 °C using an ice bath. Add the alcohol/triethylamine solution dropwise to the stirred acyl chloride solution over a period of 15-30 minutes. A precipitate of triethylamine hydrochloride may form.[13]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

-